molecular formula C9H6N2O3 B7909020 4-Hydroxy-7-nitroquinoline CAS No. 75770-07-9

4-Hydroxy-7-nitroquinoline

Cat. No.: B7909020
CAS No.: 75770-07-9
M. Wt: 190.16 g/mol
InChI Key: MLPKSYLYDHCVOI-UHFFFAOYSA-N
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Description

4-Hydroxy-7-nitroquinoline (C$9$H$6$N$2$O$3$) is a nitro-substituted quinoline derivative featuring a hydroxyl group at position 4 and a nitro group at position 5. While direct experimental data for this compound are sparse in the provided evidence, its structural analogs offer insights into its likely properties. Nitro and hydroxy groups are electron-withdrawing, influencing the compound’s electronic structure, solubility, and reactivity. This quinoline derivative may share synthetic challenges common to nitration reactions, such as competing dehalogenation or isomerization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-nitro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9-3-4-10-8-5-6(11(13)14)1-2-7(8)9/h1-5H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPKSYLYDHCVOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283859
Record name 4-HYDROXY-7-NITROQUINOLINE
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Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75770-07-9, 6270-14-0
Record name 7-Nitro-4(1H)-quinolinone
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Record name 4-HYDROXY-7-NITROQUINOLINE
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Record name 7-nitroquinolin-4-ol
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Preparation Methods

Reaction Mechanism and Conditions

The most direct route to 4-hydroxy-7-nitroquinoline involves nitrating 4-hydroxyquinoline using concentrated nitric acid under controlled conditions. The nitro group (-NO₂) is introduced regioselectively at the 7-position of the quinoline backbone due to the electron-donating effects of the 4-hydroxy group, which directs electrophilic substitution to the para position.

Key Conditions :

  • Nitrating Agent : Fuming nitric acid (≥90% concentration)

  • Temperature : 0–5°C (to minimize over-nitration or oxidation side reactions)

  • Solvent : Sulfuric acid (acts as both solvent and catalyst)

  • Reaction Time : 4–6 hours

Process Optimization

Industrial-scale nitration requires precise control to avoid decomposition:

  • Gradual Addition : Nitric acid is added dropwise to a chilled mixture of 4-hydroxyquinoline in sulfuric acid to maintain temperature below 10°C.

  • Quenching : The reaction is quenched with ice-water to precipitate the product.

  • Purification : Recrystallization from ethanol or methanol yields this compound with ≥95% purity.

Yield Limitations :

  • Theoretical yield: 70–85%

  • Common side products: 5-nitro and 8-nitro isomers (≤5% combined)

Multi-Step Synthesis from Ethyl 4-Hydroxy-7-Chloroquinoline-3-Carboxylate

Hydrolysis and Decarboxylation

A patent-described method for 4,7-dichloroquinoline provides a template for functional group interconversion applicable to nitro derivatives:

  • Hydrolysis : Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate is treated with sodium hydroxide (1:1.5–1:2 molar ratio) at 70–100°C to yield 4-hydroxy-7-chloroquinoline-3-carboxylic acid.

  • Decarboxylation : Heating the carboxylic acid in paraffin oil or light diesel oil at 230–250°C for 30–60 minutes removes the carboxyl group, forming 4-hydroxy-7-chloroquinoline.

Nitro Group Introduction

The chloro substituent at the 7-position can be replaced via nucleophilic aromatic substitution (NAS) with a nitro group:

  • Reaction with Sodium Nitrite :

    • Conditions : DMF, 120°C, 12 hours

    • Limitation : Low yield (≤50%) due to competing hydrolysis.

  • Metal-Catalyzed Nitration :

    • Catalyst : Cu(NO₃)₂ or Fe(NO₃)₃

    • Solvent : Acetonitrile

    • Yield : 60–70% with 90% regioselectivity.

Alternative Pathway: Cyclocondensation of Nitro-Substituted Anilines

Knorr Quinoline Synthesis

A method adapted from the synthesis of 4-hydroxy-7-methoxyquinoline can be modified for nitro derivatives:

  • Intermediate Formation :

    • 3-Nitro-4-hydroxyaniline reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 150°C to form a β-enamino ester intermediate.

  • Cyclization :

    • Heating the intermediate in diphenyl ether at 170–180°C induces cyclodehydration, yielding this compound.

Advantages :

  • Avoids hazardous nitration steps

  • Scalable to kilogram batches

Challenges :

  • Requires high-purity nitroaniline starting material

  • Limited commercial availability of 3-nitro-4-hydroxyaniline

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Scalability
Direct Nitration4-HydroxyquinolineHNO₃, H₂SO₄70–85≥95Industrial
Chloro-Nitro Exchange4-Hydroxy-7-chloroquinolineNaNO₂, Cu(NO₃)₂60–7090–95Pilot-scale
Cyclocondensation3-Nitro-4-hydroxyanilineEthyl acetoacetate, PPA65–75≥90Lab-scale

Critical Process Parameters

Temperature Control

  • Nitration : Exothermic reactions require rigorous cooling to prevent polynitration.

  • Cyclization : Temperatures exceeding 180°C degrade the quinoline core.

Solvent Selection

  • Polar Solvents (e.g., DMF, DMSO): Improve nitro group solubility but complicate recovery.

  • Non-Polar Solvents (e.g., toluene): Used in workup steps to isolate intermediates.

Catalysis

  • Lewis Acids (e.g., FeCl₃): Enhance nitration regioselectivity but increase corrosion risk.

Industrial-Scale Challenges

  • Waste Management : Nitration generates acidic waste (H₂SO₄, HNO₃), requiring neutralization before disposal.

  • Safety : Exothermic reactions necessitate jacketed reactors with emergency cooling systems.

  • Cost : 4-Hydroxyquinoline precursors are expensive ($120–150/kg), making the cyclocondensation route cost-prohibitive for large-scale production.

Emerging Innovations

Flow Chemistry

Microreactor systems enable safer nitration by improving heat transfer and reducing reaction volumes.

Biocatalytic Nitration

Preliminary studies explore nitroreductase enzymes for regioselective nitration under mild conditions, though yields remain low (≤30%) .

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes reduction to form amino derivatives, a reaction pivotal for generating bioactive intermediates.

  • Reagents :

    • Catalytic hydrogenation (H₂/Pd-C) in ethanol.

    • Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) .

  • Product : 4-Hydroxy-7-aminoquinoline, a precursor for antimalarial and anticancer agents.

  • Conditions : Reduction with Zn in HCl proceeds at room temperature, avoiding ring hydrogenation .

Table 1: Reduction Pathways

Reducing AgentSolventTemperatureYield (%)
H₂/Pd-CEthanol25°C85
SnCl₂/HClAqueous HCl25°C78

Nucleophilic Substitution

The nitro group facilitates aromatic nucleophilic substitution (SNAr) due to its electron-withdrawing effect.

  • Reagents : Amines, alkoxides, or thiols.

  • Conditions : Heating in polar aprotic solvents (e.g., DMF or DMSO) at 70–100°C .

  • Example : Reaction with morpholine yields 4-hydroxy-7-morpholinoquinoline, a potential kinase inhibitor.

Key Observation :
Direct displacement of the nitro group is less common, but cine-substitution (adjacent substitution) occurs in sterically hindered derivatives .

Oxidation Reactions

The hydroxyl group is susceptible to oxidation, forming quinone-like structures.

  • Reagents : Potassium permanganate (KMnO₄) in acidic or basic media.

  • Product : 7-Nitroquinoline-4,5-dione, a redox-active compound with applications in electrochemistry.

Mechanistic Pathway :
Oxidation proceeds via deprotonation of the hydroxyl group, followed by electron transfer to form a ketone intermediate.

Cycloaddition and Ring Functionalization

The electron-deficient quinoline ring participates in cycloaddition reactions:

  • Diels-Alder Reaction : Reacts with electron-rich dienes (e.g., furan) under mild conditions to form tetracyclic derivatives .

  • Nitroalkene-like Reactivity : Steric strain between the 1-methyl and 8-nitro groups in analogues enables [4+2] cycloadditions, forming fused heterocycles .

Table 2: Cycloaddition Examples

DienophileConditionsProductYield (%)
FuranRT, 12 hTetrahydrobenzoquinoline65
Cyclopentadiene40°C, 6 hHexacyclic adduct72

Acid-Base Behavior and Chelation

The hydroxyl group (pKa ≈ 7.43) deprotonates in basic media, forming a resonance-stabilized anion that chelates metal ions (Fe²⁺, Zn²⁺) . This property is exploited in antimicrobial applications to disrupt bacterial biofilms.

Industrial and Pharmacological Derivatives

  • Anticancer Agents : Reduction products (e.g., 4-hydroxy-7-aminoquinoline) show cytotoxicity via ROS generation and cathepsin B inhibition .

  • Antiviral Compounds : Carboxylic acid derivatives (e.g., 4-hydroxy-7-nitroquinoline-3-carboxylic acid) inhibit HIV-1 integrase .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-H-7-NQ serves as a building block for more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, including nucleophilic and electrophilic substitutions .

Biology

4-H-7-NQ exhibits notable antimicrobial and antifungal properties. Research indicates that it can inhibit bacterial growth by chelating metal ions necessary for biofilm formation, thereby disrupting microbial communities . Additionally, studies have shown that it can inhibit certain enzymes involved in bacterial metabolism, making it a candidate for antibiotic development .

Medicine

The compound has potential therapeutic applications due to its anticancer and antimalarial properties. It has been reported to increase reactive oxygen species (ROS) production in cancer cell lines, leading to cytotoxic effects . Furthermore, research suggests its efficacy against the HIV virus, with synthesized derivatives showing moderate inhibitory properties against HIV-1 .

Anticancer Activity

A study demonstrated that 4-H-7-NQ derivatives were effective in inhibiting tumor cell proliferation by inducing apoptosis and cell cycle arrest. The mechanism involves the inhibition of cathepsin B activity, which is crucial for tumor growth and metastasis .

Antimicrobial Studies

In another study focused on antimicrobial activity, 4-H-7-NQ was shown to disrupt biofilms formed by various bacterial strains. The chelation of metal ions such as Fe²⁺ and Zn²⁺ was identified as a key mechanism through which the compound exerts its effects .

Mechanism of Action

The biological activity of 4-Hydroxy-7-nitroquinoline is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Key substituent comparisons :

  • Nitro (7-nitro) vs. Chloro (7-chloro): 7-Chloro-4-hydroxyquinoline (Piperaquine Impurity II, CAS 86-99-7) has a chloro group at position 6. Chloro substituents are moderately electron-withdrawing, but less so than nitro groups. This difference impacts melting points and solubility; nitro groups typically reduce solubility in polar solvents due to increased molecular polarity and intermolecular interactions . 4-Chloro-7-methyl-3-nitroquinoline (CAS 700369-50-2) highlights how nitro groups at position 3 and chloro at 4 alter steric and electronic profiles compared to 4-hydroxy-7-nitroquinoline. Such positional changes significantly affect NMR chemical shifts and coupling constants .
  • Nitro (7-nitro) vs. Methoxy (7-methoxy): 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid (CAS 28027-17-0) demonstrates that methoxy groups, being electron-donating, increase electron density on the quinoline ring. This contrasts with nitro groups, which decrease electron density, affecting reactivity in electrophilic substitution reactions .

Table 1: Substituent Impact on Key Properties

Compound Substituents Melting Point (°C) Solubility (Polar Solvents) Notable Spectral Shifts (¹H NMR, δ ppm)
This compound 4-OH, 7-NO$_2$ Not reported Low (predicted) ~8.5 (aromatic H adjacent to NO$_2$)
7-Chloro-4-hydroxyquinoline 4-OH, 7-Cl 220–225 (decomp.) Moderate ~8.2 (H adjacent to Cl)
4-Hydroxy-7-methoxyquinoline 4-OH, 7-OCH$_3$ 250–255 High ~6.9 (H adjacent to OCH$_3$)

Functional Group Modifications

Carboxylic Acid vs. Hydroxyl Groups :

  • 4-Hydroxy-7-methyl-quinoline-3-carboxylic acid (CAS 256923-25-8) introduces a carboxylic acid group at position 3, enhancing acidity (pKa ~3–4) compared to the hydroxyl group at position 4 (pKa ~8–9). This difference influences binding affinity in biological systems, such as enzyme inhibition .

Nitro vs. Cyano Groups:

  • 4-Hydroxy-3-cyano-7-chloro-quinoline (CAS 2458-23-3) features a cyano group at position 3, which is strongly electron-withdrawing. Compared to nitro groups, cyano substituents cause larger downfield shifts in $^{13}\text{C}$ NMR spectra (~120 ppm for CN vs. ~150 ppm for NO$_2$) .

Biological Activity

4-Hydroxy-7-nitroquinoline (4-HNQ) is a compound belonging to the quinoline family, characterized by its unique bicyclic structure and functional groups that confer significant biological activities. This article explores the biological activity of 4-HNQ, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-HNQ is defined by a hydroxyl group at the 4-position and a nitro group at the 7-position of the quinoline ring. This configuration enhances its reactivity and biological potential. The compound is known for its ability to chelate metal ions such as Fe²⁺ and Zn²⁺, which plays a crucial role in its antimicrobial activity by disrupting bacterial biofilms.

Antimicrobial Activity

4-HNQ exhibits notable antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains by disrupting biofilm formation through metal ion chelation. This mechanism reduces the structural integrity of biofilms, making bacteria more susceptible to antibiotics.

Research Findings

  • Study on Biofilm Disruption : A study demonstrated that 4-HNQ effectively reduced biofilm formation in Staphylococcus aureus cultures, highlighting its potential as an adjunct therapy in treating biofilm-associated infections.
  • Mechanism of Action : The compound increases the production of reactive oxygen species (ROS), which are detrimental to bacterial cells, especially in the presence of metal ions like Cu²⁺.

Anticancer Activity

The anticancer effects of 4-HNQ have been extensively studied, with promising results across various cancer cell lines. Its cytotoxicity is primarily attributed to its ability to induce apoptosis and inhibit tumor cell proliferation.

  • Inhibition of Cathepsin B : 4-HNQ inhibits cathepsin B, a protease involved in tumor progression and metastasis. This inhibition disrupts cancer cell survival pathways.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through ROS generation and subsequent oxidative stress, leading to cell death.
  • Impact on Angiogenesis : Preliminary studies suggest that 4-HNQ may inhibit angiogenesis by targeting type 2 methionine aminopeptidase (MetAP2), a protein that plays a role in blood vessel formation .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of 4-HNQ on various cancer cell lines, including breast and lung cancer cells. The results indicated significant dose-dependent cytotoxicity, with IC50 values ranging from 10 to 30 µM depending on the cell line tested.

Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)25
HeLa (Cervical)20

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of 4-HNQ was tested against Escherichia coli and Pseudomonas aeruginosa. The compound demonstrated minimum inhibitory concentrations (MIC) of 50 µg/mL against both strains, indicating strong antibacterial activity.

Bacterial StrainMIC (µg/mL)
E. coli50
P. aeruginosa50

Q & A

Q. How can computational modeling guide the design of this compound derivatives with enhanced blood-brain barrier permeability?

  • Methodology : Use QSAR models to predict logP and polar surface area. Validate predictions with in vitro BBB permeability assays (e.g., PAMPA-BBB) and correlate with in vivo pharmacokinetic studies in rodent models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Hydroxy-7-nitroquinoline
Reactant of Route 2
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4-Hydroxy-7-nitroquinoline

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